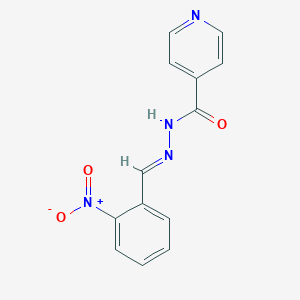
2-(Tosylamino)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tosylamino)-3-methylpyridine (Tos-AM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyridine derivatives and is widely used in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
2-(Tosylamino)-3-methylpyridine has been used in various scientific research applications such as the synthesis of bioactive molecules and as a reagent in organic chemistry. It has been used in the synthesis of antitumor agents, antibacterial agents, and antifungal agents. This compound has also been used in the synthesis of ligands for metal ions and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(Tosylamino)-3-methylpyridine is not well understood. However, it is believed that it acts as a nucleophile and attacks electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of bioactive molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to have antitumor, antibacterial, and antifungal properties. It has also been reported to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Tosylamino)-3-methylpyridine is a versatile reagent that can be used in various organic reactions. It is easy to synthesize and can be obtained in high yield. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation. It should be used in a well-ventilated area and protective equipment such as gloves and goggles should be worn.
Orientations Futures
There are many future directions for the use of 2-(Tosylamino)-3-methylpyridine in scientific research. It can be used in the synthesis of new bioactive molecules with potential applications in medicine and agriculture. It can also be used in the development of new catalysts for organic reactions. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound. In conclusion, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
2-(Tosylamino)-3-methylpyridine can be synthesized by the reaction of 2-amino-3-methylpyridine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and can be purified by column chromatography.
Propriétés
Numéro CAS |
346696-65-9 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)

